molecular formula C6H5ClN2O2 B188117 2-Chloro-5-methyl-3-nitropyridine CAS No. 23056-40-8

2-Chloro-5-methyl-3-nitropyridine

Cat. No.: B188117
CAS No.: 23056-40-8
M. Wt: 172.57 g/mol
InChI Key: LUAJUWOJEFFNFE-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a nitro group at the third position on the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-3-nitropyridine typically involves a multi-step process. One common method starts with the nitration of 5-methyl-3-nitropyridine-2(1H)-one, followed by chlorination. The nitration step involves the use of nitric acid and sulfuric acid as nitrating agents, while the chlorination step employs phosphorus oxychloride (POCl3) as the chlorinating agent .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The process involves the use of 2-amino-5-nitropyridine as a starting material, which is first converted to 2-hydroxy-5-nitropyridine and then chlorinated to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

Scientific Research Applications

2-Chloro-5-methyl-3-nitropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: It serves as an intermediate in the synthesis of bioactive molecules that can be used in drug discovery and development.

    Medicine: The compound is used in the synthesis of various drugs, including antiviral and antibacterial agents.

    Industry: It is employed in the production of agrochemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-nitropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, thereby exerting their pharmacological effects .

Comparison with Similar Compounds

  • 2-Chloro-3-methyl-5-nitropyridine
  • 2-Chloro-4-methyl-3-nitropyridine
  • 2-Chloro-5-nitropyridine
  • 2-Chloro-5-nitropyrimidine

Comparison: 2-Chloro-5-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of the methyl group at the fifth position can affect the compound’s steric and electronic properties, making it distinct from other nitropyridine derivatives .

Properties

IUPAC Name

2-chloro-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAJUWOJEFFNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355943
Record name 2-Chloro-5-methyl-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-40-8
Record name 2-Chloro-5-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23056-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-methyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

A solution of 5-methyl-3-nitro-1H-pyridone (3.1 g, 20 mmol) in 50 mL chlorobenzene was treated with pyridine (0.47 g, 6.0 mmol) and phosphorus oxychloride (4.7 g, 30.8 mmol). The mixture was refluxed for 1 h. Upon cooling it was treated with sodium carbonate aq. followed by extraction with CH2Cl2. The organic phase was dried over Mg2SO4 and filtered. The solvent was evaporated in vacuo to give 2.6 g of the titled compound which was further purified by flash chromatography on silica gel (PE:EtOAc, 8:2, v/v). 1H-NMR (CDCl3) δ: 2.45 (s, 3H, CH3), 8.44 (d, 1H, J=2.0 Hz, Py-H), 8.58 (d, 1H, J=2.0 Hz, Py-H); MS (ESI+) m/z 173.0209 [M+H]+, C6H5ClN2O2 requires 172.0040.
Quantity
3.1 g
Type
reactant
Reaction Step One
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0.47 g
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reactant
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4.7 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

5-methyl-3-nitro-pyridin-2-ol (5 g, 32.4 mmol) and benzyltrimethyl ammonium chloride (3.01 g, 16.2 mmol) were dissolved in acetonitrile, and phosphorus oxychloride (9.0 ml, 97.2 mmol) was added thereto and stirred at 800 for 6 hours. The reaction mixture was cooled and poured into ice water to quench the reaction, and extracted with dichloromethane. The combined organic layer was washed with saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with a solvent of dichloromethane. The fractions containing the product were collected and evaporated to obtain 2-chloro-5-methyl-3-nitro-pyridine as yellow solid (5.39 g, 97%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
catalyst
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0 (± 1) mol
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solvent
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9 mL
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Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

5 g of 2-hydroxy-5-methyl-3-nitropyridine are dissolved in 32 cm3 of thionyl chloride to which 2 cm3 of N,N-dimethylformamide have been added. The mixture is then brought to reflux for 2 hours. After removing the solvent under partial vacuum, the product is distributed between distilled water (30 cm3) and chloroform (3×100 cm3). The chloroform fractions are combined, dried over MgSO4, filtered and then concentrated under vacuum. The residue is recrystallized from ethanol/water. Yd.: 60-65%
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Chloro-5-methyl-3-nitropyridine?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound, which is C6H5ClN2O2 []. Using this information, the molecular weight can be calculated to be 172.57 g/mol.

Q2: What are the key structural features of this compound in its crystal form?

A2: The abstract highlights two key structural features of crystalline this compound:

  • Two Independent Molecules: The asymmetric unit of the crystal contains two independent molecules of this compound []. This suggests potential variations in their spatial arrangements and intermolecular interactions.
  • C—H⋯O Hydrogen Bonds: Intermolecular hydrogen bonds between the carbon-bound hydrogen (C—H) and oxygen (O) atoms contribute to the stabilization of the crystal structure []. These interactions play a crucial role in defining the crystal packing and physical properties of the compound.

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